molecular formula C13H10FNO B1522854 3-(4-Fluoro-3-methylbenzoyl)pyridine CAS No. 1182940-73-3

3-(4-Fluoro-3-methylbenzoyl)pyridine

Cat. No. B1522854
CAS RN: 1182940-73-3
M. Wt: 215.22 g/mol
InChI Key: WNIOHNLBJIIKDP-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-3-methylbenzoyl)pyridine” is a chemical compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol . It is a solid substance .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-(4-Fluoro-3-methylbenzoyl)pyridine”, has been a topic of interest in recent research . A variety of methods have been explored, including the cyclization of 5-amino-1-phenylpyrazole with corresponding unsaturated ketones in the presence of ZrCl4 . The ketones were obtained by modifying a stabilized ylide facilitated Wittig reaction .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Fluoro-3-methylbenzoyl)pyridine” are not mentioned in the retrieved sources, fluorinated pyridines in general have been studied for their reactivity . For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported .


Physical And Chemical Properties Analysis

“3-(4-Fluoro-3-methylbenzoyl)pyridine” is a solid substance . It has a molecular weight of 215.22 g/mol . More specific physical and chemical properties such as melting point, boiling point, or solubility are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

3-(4-Fluoro-3-methylbenzoyl)pyridine: is utilized in the microwave-assisted synthesis of pyrazolopyridine derivatives. These compounds have garnered attention due to their significant biological potential and broad synthetic scope. The microwave-assisted method offers milder conditions, higher rates, and purer products compared to traditional synthesis .

Development of Fluorinated Pyridines

The compound serves as a precursor in the synthesis of various fluorinated pyridines. These fluorinated derivatives are sought after for their unique physical, chemical, and biological properties, which are attributed to the electron-withdrawing fluorine substituents .

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Agricultural Chemistry

The introduction of fluorine atoms into lead structures, such as 3-(4-Fluoro-3-methylbenzoyl)pyridine , is a common modification in the development of new agricultural products. These modifications aim to improve physical, biological, and environmental properties .

Pharmaceutical Applications

Due to the presence of the fluorine atom, derivatives of 3-(4-Fluoro-3-methylbenzoyl)pyridine are part of the synthesis of various pharmaceuticals. Approximately 10% of pharmaceuticals contain a fluorine atom, highlighting the importance of such compounds in medical treatments .

Synthesis of Crop-Protection Products

Among the derivatives of trifluoromethylpyridines, those synthesized from 3-(4-Fluoro-3-methylbenzoyl)pyridine are used as intermediates for several crop-protection products. The demand for these compounds is high due to their effectiveness in protecting crops .

properties

IUPAC Name

(4-fluoro-3-methylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-7-10(4-5-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIOHNLBJIIKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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